8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one
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Overview
Description
8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a cyclohexyl(ethyl)amino group, a hydroxy group, and a phenyl group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the hydroxy group at the 7th position. The cyclohexyl(ethyl)amino group is then introduced through a nucleophilic substitution reaction, and the phenyl group is added via a Friedel-Crafts acylation reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization, chromatography, and distillation to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.
Scientific Research Applications
8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-methyl-2H-chromen-2-one: This compound has a similar structure but with a methyl group instead of a phenyl group.
7-{[Cyclohexyl(ethyl)amino]methyl}-8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-amine: This compound contains a bicyclic structure with similar functional groups.
Uniqueness
8-[[Cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
8-[[cyclohexyl(ethyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-2-25(18-11-7-4-8-12-18)16-21-22(26)14-13-19-20(15-23(27)28-24(19)21)17-9-5-3-6-10-17/h3,5-6,9-10,13-15,18,26H,2,4,7-8,11-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFSABWPXDOIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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